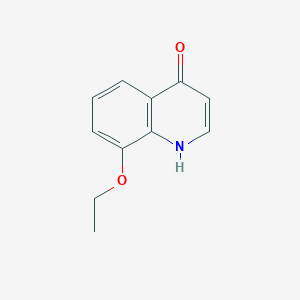
2-(5,6-dimethoxypyridin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,6-dimethoxypyridin-3-yl)acetic acid is a pyridine-based compound with potential implications in various fields of research and industry. It is characterized by the presence of a pyridine ring substituted with two methoxy groups at positions 5 and 6, and an acetic acid moiety at position 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dimethoxypyridin-3-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5,6-dimethoxypyridine.
Bromination: The pyridine ring is brominated at the 3-position using bromine in the presence of a suitable solvent.
Grignard Reaction: The brominated intermediate undergoes a Grignard reaction with ethyl magnesium bromide to introduce the acetic acid moiety.
Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5,6-dimethoxypyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(5,6-dimethoxypyridin-3-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(5,6-dimethoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
2,6-dimethoxypyridine-3-boronic acid: Shares a similar pyridine structure with methoxy substitutions but differs in the functional group at position 3.
2,6-dimethoxypyridine-3-carboxylic acid: Another related compound with a carboxylic acid group at position 3.
Uniqueness
2-(5,6-dimethoxypyridin-3-yl)acetic acid is unique due to its specific substitution pattern and the presence of an acetic acid moiety, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
1211540-16-7 |
|---|---|
Fórmula molecular |
C9H11NO4 |
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
2-(5,6-dimethoxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C9H11NO4/c1-13-7-3-6(4-8(11)12)5-10-9(7)14-2/h3,5H,4H2,1-2H3,(H,11,12) |
Clave InChI |
GMFZVWNJUBQUHN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=CC(=C1)CC(=O)O)OC |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



